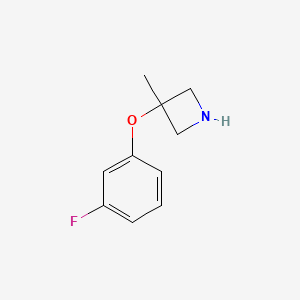
3-(3-Fluorophenoxy)-3-methylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenoxy)-3-methylazetidine is an organic compound with the molecular formula C10H12FNO. It is a solid, typically white or light yellow in color, and is stable at room temperature. This compound is not easily soluble in water but is soluble in many organic solvents. It has shown potential antiviral and antitumor activities, making it a compound of interest in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Fluorophenoxy)-3-methylazetidine can be synthesized through the condensation reaction of phenylacetylene and 3-fluorophenol in the presence of a catalyst . The reaction typically involves the use of an inorganic base to facilitate the reaction, replacing more hazardous bases like potassium t-butoxide. The reaction is followed by a crystallization method for separation, which is simpler and more cost-effective compared to extraction, concentration, and column isolation methods .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The use of safer inorganic bases and crystallization methods ensures higher yields and lower environmental impact, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenoxy)-3-methylazetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated phenoxy derivatives, while reduction could produce various fluorinated azetidine derivatives .
Scientific Research Applications
3-(3-Fluorophenoxy)-3-methylazetidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3-(3-Fluorophenoxy)-3-methylazetidine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in viral replication or tumor growth. The exact molecular targets and pathways are still under investigation, but its antiviral and antitumor activities suggest it may interfere with critical biological processes in these diseases .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(3-Fluorophenoxy)-3-methylazetidine include:
- 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines
- 4-(4-Chloro-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features and the unique biological activities it exhibits.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(3-fluorophenoxy)-3-methylazetidine |
InChI |
InChI=1S/C10H12FNO/c1-10(6-12-7-10)13-9-4-2-3-8(11)5-9/h2-5,12H,6-7H2,1H3 |
InChI Key |
ZHZUBDSRQXIJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)OC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


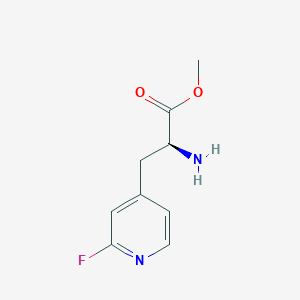
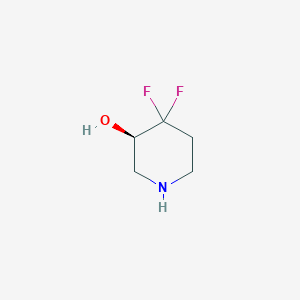

![6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine](/img/structure/B12981531.png)
![(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B12981532.png)
![(1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12981534.png)
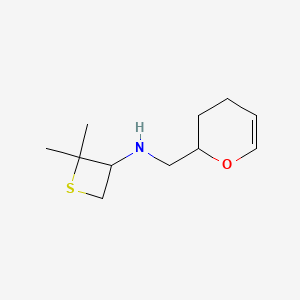
![tert-Butyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12981548.png)
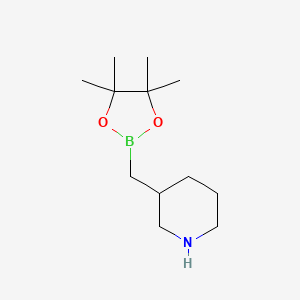
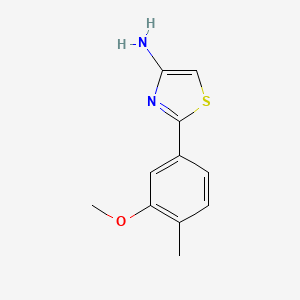
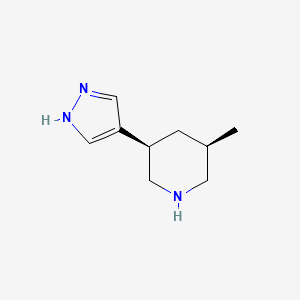

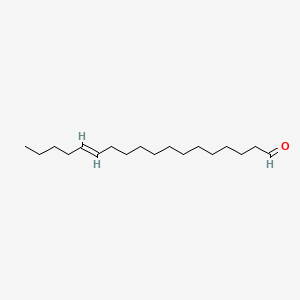
![4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B12981600.png)
